
4-Iodoindoline-2,3-dione
Vue d'ensemble
Description
Synthesis Analysis
Isoindolines, including 4-Iodoindoline-2,3-dione, have been synthesized using simple heating and relatively quick solventless reactions . The aim of this contribution was to develop a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis
The molecular formula of 4-Iodoindoline-2,3-dione is C8H4INO2 . The InChI code is 1S/C8H4INO2/c9-4-2-1-3-5-6 (4)7 (11)8 (12)10-5/h1-3H, (H,10,11,12) .Chemical Reactions Analysis
4-Iodoindoline-2,3-dione is a heterocyclic organic compound, which can be used as an intermediate in pharmaceutical synthesis .Physical And Chemical Properties Analysis
4-Iodoindoline-2,3-dione has a density of 2.106±0.06 g/cm3 (Predicted) . Its melting point is 227-229° . The pKa is 8.88±0.20 (Predicted) .Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
- Crystal Structure Analysis : The crystal structure of similar compounds, such as 1-Ethyl-5-iodoindoline-2,3-dione, has been analyzed to understand their planarity and intermolecular interactions, which are critical for their application in material science and drug design (Wang et al., 2013).
- Computational Chemistry : Computational methods, like Density Functional Theory (DFT), have been used to analyze the molecular structure and electronic properties of similar compounds, aiding in the understanding of their reactivity and potential applications in various fields (Tarı & Demirtaş, 2022).
Application in Drug Design
- AChE Inhibitor : Dioxoisoindolines, a class to which 4-Iodoindoline-2,3-dione belongs, have been studied for their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease. This indicates potential therapeutic applications in neurodegenerative diseases (Andrade-Jorge et al., 2018).
Green Chemistry and Environmental Applications
- Green Catalytic Systems : Isoindoline-1,3-dione derivatives, a group that includes 4-Iodoindoline-2,3-dione, have been synthesized using environmentally friendly methods, like Water Extract of Onion Peel Ash (WEOPA). This approach is significant for sustainable chemistry and bio-waste management (Journal et al., 2019).
Material Science and Novel Applications
- Optoelectronic Properties : Novel derivatives of isoindoline-1,3-dione have been synthesized and characterized for their optoelectronic properties, indicating potential use in electronic and photonic devices (Mane et al., 2019).
- Molecular Docking and Antimicrobial Studies : Molecular docking studies have been conducted on isoindoline-1,3-dione derivatives to explore their antimicrobial potential, suggesting their use in developing new antimicrobial agents (Ghabbour & Qabeel, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOXCHAPWQNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442857 | |
| Record name | 4-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoindoline-2,3-dione | |
CAS RN |
20780-75-0 | |
| Record name | 4-Iodoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



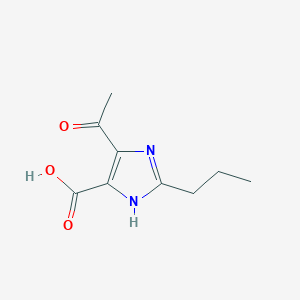

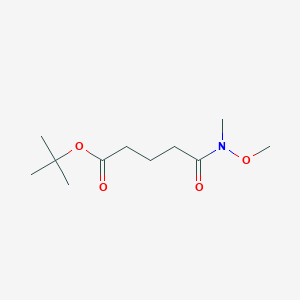

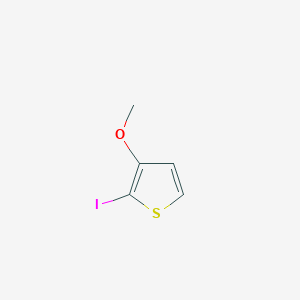
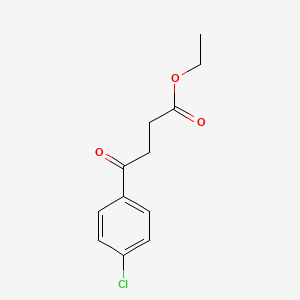
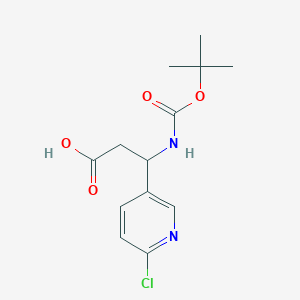
![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)



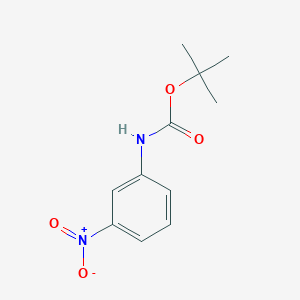
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)